2-Methyl-4-[4-nitro-3-(piperidin-1-yl)phenyl]-1-(phenylsulfonyl)piperazine
Overview
Description
2-Methyl-4-[4-nitro-3-(piperidin-1-yl)phenyl]-1-(phenylsulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-nitro-3-(piperidin-1-yl)phenyl]-1-(phenylsulfonyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common synthetic route involves the reaction of 1-(phenylsulfonyl)piperazine with 4-nitro-3-(piperidin-1-yl)benzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-nitro-3-(piperidin-1-yl)phenyl]-1-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction of Nitro Group: 2-Methyl-4-[4-amino-3-(piperidin-1-yl)phenyl]-1-(phenylsulfonyl)piperazine
Substitution Products: Various alkylated or acylated derivatives of the piperazine ring
Hydrolysis Products: Corresponding sulfonic acid derivatives
Scientific Research Applications
2-Methyl-4-[4-nitro-3-(piperidin-1-yl)phenyl]-1-(phenylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-nitro-3-(piperidin-1-yl)phenyl]-1-(phenylsulfonyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the piperazine ring may interact with neurotransmitter receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperazine: Similar structure but lacks the methyl and phenylsulfonyl groups.
4-(4-Nitrophenyl)piperidine: Contains a piperidine ring instead of a piperazine ring.
2-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but lacks the piperidin-1-yl group.
Uniqueness
2-Methyl-4-[4-nitro-3-(piperidin-1-yl)phenyl]-1-(phenylsulfonyl)piperazine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and phenylsulfonyl groups allows for diverse chemical reactivity, while the piperazine and piperidine rings provide potential for interactions with various biological targets.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-methyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-18-17-24(14-15-25(18)31(29,30)20-8-4-2-5-9-20)19-10-11-21(26(27)28)22(16-19)23-12-6-3-7-13-23/h2,4-5,8-11,16,18H,3,6-7,12-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKSQDWFOMUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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